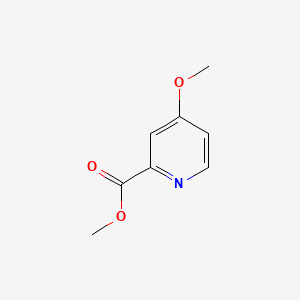

Methyl 4-methoxypyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDKENGKKYVJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364008 | |

| Record name | Methyl 4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-43-4 | |

| Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29681-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Methoxypyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methoxypyridine-2-carboxylate

CAS Number: 29681-43-4

This technical guide provides a comprehensive overview of Methyl 4-methoxypyridine-2-carboxylate, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its role as a versatile building block.

Physicochemical Properties

Methyl 4-methoxypyridine-2-carboxylate is a white to light yellow crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [4][5] |

| Molecular Weight | 167.16 g/mol | [1][4] |

| CAS Number | 29681-43-4 | [6][7] |

| IUPAC Name | methyl 4-methoxypyridine-2-carboxylate | [4] |

| Synonyms | 4-Methoxypyridine-2-carboxylic Acid Methyl Ester, Methyl 4-Methoxypicolinate, 4-Methoxypicolinic Acid Methyl Ester | [2][3][4] |

| Melting Point | 50.0 to 54.0 °C | [2][3] |

| Boiling Point | 280.4 °C at 760 mmHg | [] |

| Density | 1.156 g/cm³ | [] |

| InChI Key | OJDKENGKKYVJLY-UHFFFAOYSA-N | [1][4][] |

| SMILES | COC1=CC(=NC=C1)C(=O)OC | [4] |

| Appearance | White to Light yellow powder to crystal | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Methyl 4-methoxypyridine-2-carboxylate. The following table summarizes its characteristic spectral data.

| Spectroscopy | Data | Reference |

| ¹H NMR (360 MHz, CDCl₃) | δH 3.91 (3H, s), 4.02 (3H, s), 6.98 (1H, dd, J 3 and 6), 7.67 (1H, d, J 3), 8.54 (1H, d, J 6) | [1] |

| Infrared (IR) Spectra | ATR-Neat spectra are available and have been recorded on a Bruker Tensor 27 FT-IR instrument. | [4] |

| Raman Spectra | FT-Raman spectra are available and have been recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [4] |

Synthesis Protocols

The synthesis of Methyl 4-methoxypyridine-2-carboxylate can be achieved through various methods. Below are detailed experimental protocols from the literature.

Protocol 1: From 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride

This protocol involves the nucleophilic substitution of a chloro group with a methoxy group.

Experimental Procedure:

-

Dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml).

-

Heat the solution at reflux for 66 hours.

-

Evaporate the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated sodium hydrogencarbonate solution.

-

Separate the organic layer, wash it with brine, and dry it over sodium sulphate.

-

Concentrate the organic layer to yield Methyl 4-methoxypyridine-2-carboxylate (17.6 g, 88% yield) as a yellow crystalline solid.[1]

Caption: Synthesis workflow for Protocol 1.

Protocol 2: From 2-Pyridinecarboxylic acid

This multi-step synthesis involves chlorination followed by esterification and methoxylation.

Experimental Procedure:

-

Add 2-Pyridinecarboxylic acid (9.92g, 80.7mmol) and sodium bromide (0.90g, 8.7mmol) to thionyl chloride (70mL).

-

Heat the mixture under reflux for 16 hours.

-

Concentrate the reaction mixture under vacuum and cool to 0°C.

-

Carefully add methanol (30mL) and heat the reaction under reflux for 36 hours.

-

Remove the solvent under vacuum.

-

Dissolve the residue in CH₂Cl₂ (100mL) and add sodium carbonate (12.8g, 121mmol). Stir for 3 hours.

-

Add water (100mL) and extract with CH₂Cl₂ (5x50mL).

-

Combine the organic extracts, dry over MgSO₄, and concentrate under vacuum.

-

Purify the crude residue by flash chromatography (SiO₂) to obtain Methyl 4-methoxypyridine-2-carboxylate as white needle-like crystals (9.03g, 67% yield).[9]

Applications in Research and Development

Methyl 4-methoxypyridine-2-carboxylate is a valuable intermediate in the synthesis of more complex molecules. Its primary application lies in its use as a building block for substituted terpyridine ligands, which are utilized in protein purification.[10] While this specific compound does not have widely reported direct biological activities, the pyridine core is a common scaffold in medicinal chemistry. Related quinoline derivatives have shown potential as antioxidant, anticancer, and antimicrobial agents, suggesting that derivatives of Methyl 4-methoxypyridine-2-carboxylate could be explored for similar therapeutic applications.[11]

Caption: Role as a chemical intermediate.

Safety and Handling

Methyl 4-methoxypyridine-2-carboxylate is associated with certain hazards and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[4] May cause respiratory irritation (H335).[4]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]

References

- 1. Synthesis routes of Methyl 4-methoxypyridine-2-carboxylate [benchchem.com]

- 2. Methyl 4-Methoxypyridine-2-carboxylate | 29681-43-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Methyl 4-Methoxypyridine-2-carboxylate | 29681-43-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4 [chemicalbook.com]

- 11. Buy Methyl 2-methoxyquinoline-4-carboxylate | 115801-85-9 [smolecule.com]

physical and chemical properties of Methyl 4-methoxypyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential therapeutic relevance of Methyl 4-methoxypyridine-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on data-driven insights and experimental reproducibility.

Core Physical and Chemical Properties

Methyl 4-methoxypyridine-2-carboxylate is a heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its fundamental properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 29681-43-4 | [3][4] |

| Molecular Formula | C₈H₉NO₃ | [3][4] |

| Molecular Weight | 167.16 g/mol | [3][4] |

| Appearance | White to light yellow powder or solid | [5] |

| Melting Point | 47-50 °C | [2] |

| Boiling Point (Predicted) | 280.4 ± 20.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | |

| Storage | Inert atmosphere, Room Temperature |

Spectral Data

| Spectrum Type | Data Availability and Details |

| ¹H NMR | A reported ¹H NMR spectrum in CDCl₃ shows the following peaks: δH 3.91 (3H, s), 4.02 (3H, s), 6.98 (1H, dd, J 3 and 6), 7.67 (1H, d, J 3), 8.54 (1H, d, J 6). |

| ¹³C NMR | Specific peak data for the title compound is not readily available. Data for the related compound, 4-methoxypyridine, is available and may serve as a reference.[7][8][9] |

| Mass Spectrometry | Specific mass spectrum data is not readily available in the public domain. |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available on PubChem, obtained using a Bruker Tensor 27 FT-IR instrument.[3][6] |

| Raman Spectroscopy | FT-Raman spectra are available on PubChem, obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[3][6] |

Experimental Protocols: Synthesis of Methyl 4-methoxypyridine-2-carboxylate

The synthesis of Methyl 4-methoxypyridine-2-carboxylate can be achieved through various routes. Below is a detailed experimental protocol adapted from reported procedures.

Synthesis from 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride

This protocol outlines a common method for the preparation of Methyl 4-methoxypyridine-2-carboxylate.

Materials:

-

4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium hydrogencarbonate solution (NaHCO₃)

-

Brine

-

Sodium sulphate (Na₂SO₄)

Procedure:

-

Dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml).

-

Heat the solution at reflux for 66 hours.

-

Evaporate the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated sodium hydrogencarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over sodium sulphate.

-

Concentrate the solution to yield Methyl 4-methoxypyridine-2-carboxylate as a yellow crystalline solid (17.6 g, 88% yield).

Biological Relevance and Signaling Pathway Involvement

While Methyl 4-methoxypyridine-2-carboxylate itself is primarily recognized as a chemical intermediate, its structural scaffold is of significant interest in drug discovery. Notably, a derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has been identified as a highly selective inhibitor of the Monocarboxylate Transporter 4 (MCT4).

MCT4 is a key protein in cancer metabolism, responsible for the efflux of lactate from highly glycolytic tumor cells.[7][10][11] This process is crucial for maintaining intracellular pH and sustaining high rates of glycolysis, a hallmark of many cancers known as the Warburg effect.[11] The transport of lactate out of tumor cells creates an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and immunosuppression.[1][3][12]

The inhibition of MCT4 by compounds derived from the Methyl 4-methoxypyridine-2-carboxylate scaffold represents a promising therapeutic strategy to disrupt tumor metabolism and survival. By blocking lactate efflux, these inhibitors can lead to intracellular acidification and a reduction in cellular viability in cancer cells that are highly dependent on glycolysis.[11][13]

The following diagram illustrates the role of MCT4 in the metabolic symbiosis of a tumor and the mechanism of its inhibition.

Caption: Role of MCT4 in Tumor Metabolism and Inhibition.

References

- 1. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]

- 4. 4-Methoxy-pyridine-2-carboxylic acid methyl ester AldrichCPR 29681-43-4 [sigmaaldrich.com]

- 5. Methyl 4-Methoxypyridine-2-carboxylate | 29681-43-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Characterisation of human monocarboxylate transporter 4 substantiates its role in lactic acid efflux from skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MCT4 has a potential to be used as a prognostic biomarker - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-methoxypyridine-2-carboxylate: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methoxypyridine-2-carboxylate, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its fundamental properties, provides a robust experimental protocol for its synthesis, and explores its role as a precursor to bioactive molecules, including glycogen phosphorylase inhibitors and terpyridine-based therapeutic agents.

Core Compound Properties

Methyl 4-methoxypyridine-2-carboxylate is a substituted pyridine derivative. Its chemical structure and key quantitative properties are summarized below, providing essential data for researchers in a readily accessible format.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 29681-43-4 | |

| Appearance | Solid | |

| IUPAC Name | methyl 4-methoxypyridine-2-carboxylate | [1] |

| SMILES | COC(=O)c1cc(OC)ccn1 | |

| InChI Key | OJDKENGKKYVJLY-UHFFFAOYSA-N | [1] |

Synthesis of Methyl 4-methoxypyridine-2-carboxylate: An Experimental Protocol

The following is a detailed experimental procedure for the synthesis of Methyl 4-methoxypyridine-2-carboxylate, adapted from established methodologies. This protocol provides a clear, step-by-step guide for laboratory synthesis.

Reaction Scheme:

4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride → Methyl 4-methoxypyridine-2-carboxylate

Materials and Reagents:

-

4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride

-

Methanol (reagent grade)

-

Dichloromethane

-

Saturated sodium hydrogencarbonate solution

-

Brine

-

Sodium sulphate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml).[2]

-

Reflux: Heat the reaction mixture at reflux for 66 hours.[2]

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[2]

-

Extraction: Partition the resulting residue between dichloromethane and a saturated sodium hydrogencarbonate solution in a separatory funnel.[2]

-

Washing: Separate the organic layer and wash it sequentially with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]

-

Purification: The resulting yellow crystalline solid is Methyl 4-methoxypyridine-2-carboxylate (17.6 g, 88% yield). Further purification can be achieved by recrystallization if necessary.[2]

Therapeutic Relevance and Applications in Drug Discovery

While Methyl 4-methoxypyridine-2-carboxylate is primarily recognized as a synthetic intermediate, its structural motifs are present in molecules of significant therapeutic interest. Its applications in the synthesis of glycogen phosphorylase inhibitors and terpyridine ligands highlight its importance in drug discovery.

Precursor to Glycogen Phosphorylase Inhibitors

The parent compound, 4-Methoxy-2-pyridinecarboxylic acid, is a known intermediate in the preparation of diacid analogs that act as glycogen phosphorylase inhibitors. Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. The inhibition of GP is a promising therapeutic strategy for the management of type 2 diabetes. The signaling pathway for glycogenolysis, which is regulated by GP, is depicted below.

References

An In-depth Technical Guide to Methyl 4-methoxypyridine-2-carboxylate: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxypyridine-2-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural features make it a valuable synthetic intermediate for the development of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application as a precursor to compounds with therapeutic potential, including those with anticancer and antimicrobial activities. Detailed experimental protocols for its synthesis and its derivatization are provided, alongside a discussion of the biological significance of the molecular scaffolds it enables.

Chemical and Physical Properties

Methyl 4-methoxypyridine-2-carboxylate, confirmed by its IUPAC name, is a stable organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| IUPAC Name | Methyl 4-methoxypyridine-2-carboxylate | [1] |

| Synonyms | Methyl 4-methoxypicolinate, 4-Methoxy-pyridine-2-carboxylic acid methyl ester | [1] |

| CAS Number | 29681-43-4 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 47-50 °C | [3] |

| Boiling Point | 280.4 °C at 760 mmHg | [] |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water. | |

| InChI Key | OJDKENGKKYVJLY-UHFFFAOYSA-N | [1][2] |

Synthesis of Methyl 4-methoxypyridine-2-carboxylate

The synthesis of Methyl 4-methoxypyridine-2-carboxylate can be achieved through various routes. Two common and effective methods are detailed below.

Experimental Protocol 1: From 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride

This protocol describes a straightforward nucleophilic substitution reaction.

Workflow for Synthesis Protocol 1

Caption: Synthesis of Methyl 4-methoxypyridine-2-carboxylate.

Methodology:

-

4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) is dissolved in methanol (200 ml).

-

The solution is heated at reflux for 66 hours.

-

The solvent is then evaporated under reduced pressure.

-

The resulting residue is partitioned between dichloromethane and a saturated aqueous solution of sodium hydrogencarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulphate.

-

The solvent is removed by concentration to yield Methyl 4-methoxypyridine-2-carboxylate as a yellow crystalline solid.

Experimental Protocol 2: From 2-Picolinic Acid

This multi-step synthesis involves chlorination followed by methoxylation.

Methodology:

-

2-Picolinic acid is first chlorinated to produce 4-chloro-2-picolinic acid.[3]

-

The chlorinated intermediate is then reacted with methanol to yield Methyl 4-methoxypyridine-2-carboxylate.[3]

Applications in Drug Discovery and Development

While Methyl 4-methoxypyridine-2-carboxylate itself has not been extensively studied for direct biological activity, its true value lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The pyridine core is a common motif in a wide array of pharmaceuticals.

Synthesis of Terpyridine Ligands

A primary application of Methyl 4-methoxypyridine-2-carboxylate is in the synthesis of substituted terpyridine ligands. These ligands are of great interest due to their ability to form stable complexes with various metal ions, which have applications in areas such as protein purification and as colorimetric chemosensors. Furthermore, terpyridine derivatives and their metal complexes have demonstrated promising anticancer activities.[5][6]

Workflow for Terpyridine Ligand Synthesis

References

Spectroscopic Profile of Methyl 4-Methoxypyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 4-methoxypyridine-2-carboxylate (C₈H₉NO₃), a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of established physical properties and predicted spectral values based on established principles of spectroscopy. These predictions offer valuable benchmarks for researchers working with this compound.

Chemical Structure and Properties

-

IUPAC Name: Methyl 4-methoxypyridine-2-carboxylate

-

CAS Number: 29681-43-4[1]

-

Molecular Formula: C₈H₉NO₃[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables detail the predicted ¹H and ¹³C NMR spectral data for methyl 4-methoxypyridine-2-carboxylate, typically recorded in a solvent such as deuterochloroform (CDCl₃).

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| ~8.30 | d | ~5.5 | H-6 |

| ~7.50 | d | ~2.5 | H-3 |

| ~6.90 | dd | ~5.5, ~2.5 | H-5 |

| ~3.95 | s | - | -COOCH₃ |

| ~3.90 | s | - | Ar-OCH₃ |

Annotations: The pyridine ring protons are assigned based on the electronic effects of the substituents. The electron-withdrawing ester group at C-2 deshields the adjacent H-3 and H-6 protons. The electron-donating methoxy group at C-4 shields the adjacent H-3 and H-5 protons. The H-6 proton, being ortho to the nitrogen, is expected to be the most downfield. The H-3 proton is ortho to the ester and meta to the methoxy group, while the H-5 proton is meta to the ester and ortho to the methoxy group.

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~168.0 | C =O (ester) |

| ~165.0 | C-4 |

| ~150.0 | C-2 |

| ~148.0 | C-6 |

| ~115.0 | C-5 |

| ~110.0 | C-3 |

| ~56.0 | Ar-OC H₃ |

| ~53.0 | -COOC H₃ |

Annotations: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The C-4 carbon, attached to the oxygen of the methoxy group, is expected to be significantly downfield. The ester carbonyl carbon appears at a characteristic downfield shift.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for methyl 4-methoxypyridine-2-carboxylate.

Expected FT-IR Absorption Bands (ATR-Neat)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2990-2850 | Medium | C-H Stretch | Aliphatic (-CH₃) |

| ~1730-1715 | Strong | C=O Stretch | Ester |

| ~1600, ~1480 | Medium-Strong | C=C & C=N Stretch | Aromatic (Pyridine Ring) |

| ~1280-1250 | Strong | C-O Stretch (asymm.) | Aryl Ether |

| ~1150-1080 | Strong | C-O Stretch | Ester |

| ~1050-1020 | Medium | C-O Stretch (symm.) | Aryl Ether |

Annotations: The most prominent peak is expected to be the strong carbonyl (C=O) stretch from the ester group.[5] The presence of both aryl ether and ester functionalities will result in a complex and strong C-O stretching region in the fingerprint area of the spectrum.[5]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For methyl 4-methoxypyridine-2-carboxylate, Electron Impact (EI) ionization would likely be used.

-

Exact Mass: 167.058243149 Da[2]

-

Ionization Method: Electron Impact (EI)

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 167 | [M]⁺• | Molecular Ion |

| 152 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 136 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 108 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment |

Annotations: The molecular ion peak at m/z 167 is expected to be observed. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) or the entire carbalkoxy group (•COOCH₃).[6][7][8] Cleavage of the ether bond can also lead to the loss of a methyl radical.

Experimental Protocols

Standard protocols for obtaining the spectral data for a solid organic compound like methyl 4-methoxypyridine-2-carboxylate are detailed below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300-600 MHz for ¹H nuclei.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.[2] Apply pressure using the anvil to ensure good contact.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27).[2]

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization (EI): In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure chemical compound.

References

- 1. 4-Methoxy-pyridine-2-carboxylic acid methyl ester AldrichCPR 29681-43-4 [sigmaaldrich.com]

- 2. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to the Solubility of Methyl 4-methoxypyridine-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information alongside detailed, standardized experimental protocols for the quantitative determination of its solubility in various organic solvents. This guide is intended to empower researchers to generate reliable and reproducible solubility data, which is critical for process development, formulation, and quality control.

Introduction to Methyl 4-methoxypyridine-2-carboxylate

Methyl 4-methoxypyridine-2-carboxylate (C₈H₉NO₃, CAS No: 29681-43-4) is a pyridine derivative with a molecular weight of 167.16 g/mol . Its structure, featuring a pyridine ring, a methoxy group, and a methyl ester, influences its polarity and, consequently, its solubility in different organic solvents. Understanding its solubility is crucial for designing efficient reaction conditions, purification strategies, and formulations.

Qualitative Solubility Data

Published data on the solubility of Methyl 4-methoxypyridine-2-carboxylate is primarily qualitative. The following table summarizes the available information. It is important to note the conflicting information regarding its solubility in methanol, highlighting the necessity for precise experimental determination.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble / Slightly Soluble |

| Ethanol | Moderately Soluble |

| Methanol | Moderately Soluble / Very Slightly Soluble |

| Water | Sparingly Soluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are required. The following protocols describe two common and effective methods for determining the solubility of organic compounds like Methyl 4-methoxypyridine-2-carboxylate.

Isothermal Shake-Flask Gravimetric Method

This method is a widely accepted technique for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by gravimetric analysis.

3.1.1. Materials

-

Methyl 4-methoxypyridine-2-carboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Glass vials with Teflon-lined caps

-

Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of Methyl 4-methoxypyridine-2-carboxylate to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Accurately weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, cool the vial in a desiccator to room temperature and weigh it again. The difference in mass corresponds to the mass of the dissolved Methyl 4-methoxypyridine-2-carboxylate.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) * 100

3.1.3. Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Gravimetric Method.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is often faster than the gravimetric method but requires the development of a calibration curve.

3.2.1. Materials

-

Methyl 4-methoxypyridine-2-carboxylate (high purity)

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for the shake-flask method (for preparing the saturated solution)

3.2.2. Procedure

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of Methyl 4-methoxypyridine-2-carboxylate in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of accurately known concentration of Methyl 4-methoxypyridine-2-carboxylate in the solvent.

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or have a negligible intercept). Determine the equation of the line (y = mx + c).

-

-

Preparation of Saturated Solution: Prepare a saturated solution of Methyl 4-methoxypyridine-2-carboxylate in the same solvent as described in the gravimetric method (steps 3.1.2.1 to 3.1.2.4).

-

Analysis of Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

3.2.3. Logical Diagram for Method Selection

Caption: Decision workflow for selecting a solubility determination method.

Conclusion

Unveiling the Potential of Methyl 4-methoxypyridine-2-carboxylate: A Theoretical and Computational Analysis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxypyridine-2-carboxylate, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its theoretical properties, underpinned by a detailed computational analysis workflow. We explore its electronic structure, spectroscopic characteristics, and potential as a modulator of key biological pathways, including those governed by kinases and histone deacetylases (HDACs). This document serves as a foundational resource for researchers aiming to leverage this molecule in the design and development of novel therapeutics.

Introduction

Pyridine-based compounds are ubiquitous in pharmaceuticals, valued for their ability to engage in a variety of non-covalent interactions with biological macromolecules. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be appended to it, make this heterocycle a privileged scaffold in drug design. Methyl 4-methoxypyridine-2-carboxylate, with its methoxy and methyl carboxylate substitutions, presents a compelling profile for further investigation. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's metabolic stability, while the carboxylate moiety provides a key interaction point and a handle for synthetic modification. This guide delves into the core physicochemical and theoretical properties of this compound and outlines a robust computational framework for its analysis.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of Methyl 4-methoxypyridine-2-carboxylate is presented in Table 1. This data, compiled from established chemical databases, provides a foundational understanding of the molecule's characteristics.[1]

Table 1: Physicochemical Properties of Methyl 4-methoxypyridine-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | PubChem[1] |

| Molecular Weight | 167.16 g/mol | PubChem[1] |

| IUPAC Name | methyl 4-methoxypyridine-2-carboxylate | PubChem[1] |

| SMILES | COC1=CC(=NC=C1)C(=O)OC | PubChem[1] |

| CAS Number | 29681-43-4 | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 47-50 °C | [2] |

| Boiling Point (Predicted) | 280.4 ± 20.0 °C | [2] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |

Spectroscopic Analysis

Experimental spectroscopic data provides the basis for structural elucidation and characterization.

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 4-methoxypyridine-2-carboxylate is characterized by key vibrational modes. The C=O stretching of the ester group is expected to produce a strong absorption band around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups will appear in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring are anticipated in the 1400-1600 cm⁻¹ range.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the methoxy protons (a singlet around 3.9-4.0 ppm), the methyl ester protons (a singlet around 3.8-3.9 ppm), and three aromatic protons on the pyridine ring in the range of 7.0-8.5 ppm, each with characteristic splitting patterns based on their coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 165-170 ppm), the carbons of the pyridine ring (in the aromatic region of 110-160 ppm), and the carbons of the methoxy and methyl ester groups (around 50-60 ppm).

Table 2: Summary of Spectroscopic Data

| Technique | Key Features |

| Infrared (IR) | C=O stretch (~1720-1740 cm⁻¹), C-O stretches (1000-1300 cm⁻¹), Aromatic C=C/C=N stretches (1400-1600 cm⁻¹)[1] |

| ¹H NMR (Predicted) | Methoxy singlet (~3.9-4.0 ppm), Methyl ester singlet (~3.8-3.9 ppm), Aromatic protons (7.0-8.5 ppm) |

| ¹³C NMR (Predicted) | Carbonyl carbon (~165-170 ppm), Pyridine carbons (110-160 ppm), Methoxy/Methyl ester carbons (~50-60 ppm) |

| Raman | Data available on PubChem[1] |

Theoretical Properties and Computational Analysis Workflow

Due to the limited availability of published theoretical studies on Methyl 4-methoxypyridine-2-carboxylate, this section outlines a comprehensive computational workflow based on established methodologies for similar pyridine derivatives. This workflow is designed to provide deep insights into the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Input Structure: The initial 3D structure of Methyl 4-methoxypyridine-2-carboxylate can be generated using molecular modeling software.

-

Computational Method: Geometry optimization is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies for comparison with experimental IR and Raman spectra.[5]

Electronic Properties

3.2.1. Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[6] A smaller gap suggests higher reactivity.

3.2.2. Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the electrostatic potential on the surface of a molecule.[7][8] It is used to predict reactive sites for electrophilic and nucleophilic attack.[9][10] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For Methyl 4-methoxypyridine-2-carboxylate, the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen of the pyridine ring, are expected to be regions of negative potential.

Potential Applications in Drug Development

While specific biological activity data for Methyl 4-methoxypyridine-2-carboxylate is limited, the pyridine-2-carboxylate scaffold is a key feature in numerous biologically active compounds, particularly as enzyme inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-based scaffolds are prevalent in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. Several pyrazolopyridine derivatives have been identified as potent kinase inhibitors.[11] The 2-aminopyridine moiety, structurally related to the core of our molecule of interest, is a common feature in many kinase inhibitors.[12]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.[13] The pyridine scaffold has been successfully incorporated into the design of potent HDAC inhibitors.[14][15] The pyridine nitrogen can act as a key coordinating atom with the zinc ion in the active site of HDACs.

Synthesis and Experimental Protocols

Several synthetic routes to Methyl 4-methoxypyridine-2-carboxylate have been reported. A common approach involves the reaction of a 4-substituted pyridine-2-carboxylic acid derivative.

Experimental Protocol: Synthesis from 2-Pyridinecarboxylic Acid [16]

-

Chlorination: 2-Pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

Esterification: The resulting acyl chloride is reacted with methanol (MeOH) to yield the methyl ester.

-

Methoxylation: The intermediate is then reacted with sodium methoxide (NaOMe) in methanol to introduce the 4-methoxy group.

-

Purification: The final product is purified by column chromatography.

Conclusion

Methyl 4-methoxypyridine-2-carboxylate is a molecule with significant untapped potential in the field of drug discovery. Its structural features suggest favorable interactions with key biological targets such as kinases and HDACs. The computational workflow outlined in this guide provides a robust framework for in-depth analysis of its theoretical properties, which can guide further experimental investigation and lead optimization. As the demand for novel therapeutics continues to grow, a thorough understanding of such promising scaffolds is paramount for the advancement of medicinal chemistry.

References

- 1. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. MEP [cup.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4 [chemicalbook.com]

The Synthesis of Pyridine-2-Carboxylate: A Technical Guide to its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2-carboxylic acid, also known as picolinic acid, and its carboxylate derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and coordination chemistry. The historical journey of its synthesis reflects the evolution of synthetic organic chemistry, from early oxidative methods to modern catalytic and multicomponent reactions. This technical guide provides an in-depth exploration of the discovery and historical background of pyridine-2-carboxylate synthesis, detailing key methodologies, experimental protocols, and comparative data.

Historical Background and Discovery

The history of pyridine-2-carboxylic acid synthesis is rooted in the late 19th century with the exploration of oxidation reactions on coal tar derivatives. One of the earliest documented preparations is attributed to Weidel in 1879, who synthesized picolinic acid through the oxidation of α-picoline.[1] This foundational work paved the way for various synthetic approaches developed over the subsequent decades.

Initially, the primary method for producing pyridine-2-carboxylic acid was the oxidation of α-picoline using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[1][2] While effective, these early methods often suffered from moderate yields and the need for extensive purification.[3] A significant advancement in the industrial production of pyridine-2-carboxylate precursors was the development of ammoxidation technology. This process involves the vapor-phase reaction of 2-picoline with ammonia and oxygen over a catalyst to produce 2-cyanopyridine, which is then hydrolyzed to the carboxylic acid.[2] More contemporary approaches focus on improving efficiency, safety, and environmental impact, leading to the development of catalytic and multicomponent reactions for constructing the pyridine ring with the desired carboxylate functionality.

Key Synthetic Methodologies

Several distinct strategies have been established for the synthesis of pyridine-2-carboxylates. The most prominent methods are detailed below.

Oxidation of 2-Picoline

The direct oxidation of the methyl group of 2-picoline (α-picoline) remains a fundamental and widely practiced method for synthesizing picolinic acid.

-

Using Potassium Permanganate (KMnO₄): This is a classic and reliable laboratory-scale method. The reaction is typically carried out in an aqueous solution, where 2-picoline is heated with potassium permanganate. The reaction proceeds via a complex mechanism involving the transfer of oxygen atoms from the permanganate ion to the methyl group, ultimately forming the carboxylic acid. The product is often isolated as its hydrochloride salt.[1]

-

Using Nitric Acid: Oxidation of 2-picoline can also be achieved using nitric acid, particularly in industrial settings.[2]

Ammoxidation of 2-Picoline and Subsequent Hydrolysis

For large-scale commercial production, a two-step process starting with the ammoxidation of 2-picoline is often preferred.

-

Ammoxidation to 2-Cyanopyridine: In this step, 2-picoline is reacted with ammonia and air (as the oxygen source) in the gas phase over a heterogeneous catalyst, typically based on vanadium and tin oxides.[4] This reaction converts the methyl group into a nitrile group, yielding 2-cyanopyridine.

-

Hydrolysis of 2-Cyanopyridine: The resulting 2-cyanopyridine is then hydrolyzed to pyridine-2-carboxylic acid. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis, for instance using sodium hydroxide followed by acidification, is a common and high-yielding method.[3][5]

Multicomponent Reactions (e.g., Guareschi-Thorpe Reaction)

Modern synthetic chemistry has seen a rise in multicomponent reactions (MCRs) for the efficient construction of complex molecules from simple precursors in a single step. The Guareschi-Thorpe reaction is a classic example that can be adapted for pyridine synthesis.[6] While not directly yielding pyridine-2-carboxylates in its most common form, variations of this and other MCRs can be designed to produce substituted pyridines, which may then be further functionalized. These reactions typically involve the condensation of carbonyl compounds, active methylene compounds (like cyanoacetates), and an ammonia source.[1][7]

Quantitative Data on Synthetic Methods

The efficiency of different synthetic routes for pyridine-2-carboxylic acid can vary significantly. The following table summarizes typical yields and conditions for the key methodologies discussed.

| Synthetic Method | Starting Material | Key Reagents | Typical Conditions | Yield (%) | References |

| Permanganate Oxidation | 2-Picoline | KMnO₄, H₂O | Heating on a steam bath | ~65-70% | [1] |

| Nitric Acid Oxidation | 2-Picoline | HNO₃ | Industrial process conditions | Variable | [2] |

| Ammoxidation | 2-Picoline | NH₃, O₂ (air), V₂O₅/SnO₂ catalyst | Gas phase, 350-450 °C | High (for 2-cyanopyridine) | [4] |

| Alkaline Hydrolysis | 2-Cyanopyridine | NaOH, H₂O; then HCl | Reflux, then acidification | 89.6% - 95% | [5][8] |

| Guareschi-Thorpe (variant) | 1,3-Dicarbonyl, Alkyl cyanoacetate | (NH₄)₂CO₃, EtOH/H₂O | Stirring at room temperature | High (for hydroxypyridines) | [1] |

Detailed Experimental Protocols

Synthesis of Picolinic Acid via Permanganate Oxidation of 2-Picoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.735 (1955); Vol. 20, p.79 (1940).

Reagents:

-

2-Picoline (α-picoline)

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

95% Ethanol

-

Dry hydrogen chloride gas

Procedure:

-

In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, place 2500 ml of water and 50 g (0.54 mole) of 2-picoline.

-

Add 90 g (0.57 mole) of potassium permanganate to the flask. Heat the solution on a steam bath until the purple color of the permanganate has nearly disappeared (approximately 1 hour).

-

Introduce a second 90 g portion of potassium permanganate, followed by 500 ml of water. Continue heating until the purple color is gone (approximately 2–2.5 hours).

-

Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash them thoroughly with 1 liter of hot water.

-

Concentrate the filtrate under reduced pressure to a volume of 150–200 ml. Filter if necessary, and then acidify to Congo red with concentrated hydrochloric acid (approximately 65–70 ml).

-

Evaporate the acidified solution to dryness under reduced pressure.

-

Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with an additional 150 ml of 95% ethanol.

-

Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

-

Chill the solution to about 10°C in a freezing mixture, continuing the addition of hydrogen chloride until the solution is saturated.

-

Filter the crystals of picolinic acid hydrochloride that separate and air-dry them. The yield is typically around 65-70%.

Synthesis of Picolinic Acid via Hydrolysis of 2-Cyanopyridine

This protocol is adapted from a high-yield synthesis method.[3][5]

Reagents:

-

2-Cyanopyridine

-

Deionized water

-

30% Sodium hydroxide (NaOH) solution

-

30% Hydrochloric acid (HCl) solution

-

Anhydrous ethanol

Procedure:

-

In a 500 ml three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.

-

Begin stirring and heat the mixture to 50°C.

-

Add 128.2 g of 30% sodium hydroxide solution to the flask.

-

Continue heating and reflux the mixture for 4 hours.

-

After reflux, distill off approximately 50 g of water.

-

Cool the reaction mixture to 20°C and add 30% hydrochloric acid to adjust the pH of the solution to 2.5.

-

Heat the mixture with steam until the temperature reaches 120°C and evaporate the solution to dryness.

-

Add 300 g of anhydrous ethanol to the flask and maintain the temperature at 55°C while stirring to dissolve the product for 2 hours.

-

Filter the hot solution. Cool the filtrate to induce crystallization.

-

Filter the precipitated solid, dry it, to obtain 2-picolinic acid. Yields of 89.6% have been reported with this method.[5]

Visualizations: Pathways and Workflows

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for key synthetic transformations.

References

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

A Technical Guide to Methyl 4-methoxypyridine-2-carboxylate and Its Synonyms

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds, including their nomenclature and properties, is paramount. This guide provides an in-depth look at Methyl 4-methoxypyridine-2-carboxylate, a heterocyclic compound with applications as an intermediate in organic synthesis.

Nomenclature and Identification

Methyl 4-methoxypyridine-2-carboxylate is known by several synonyms in scientific literature and chemical databases. A clear understanding of these alternative names is crucial for effective literature searches and chemical procurement.

Synonyms:

-

2-Pyridinecarboxylic acid, 4-methoxy-, methyl ester[3]

-

Methyl 4-(methyloxy)-2-pyridinecarboxylate[5]

-

Methyl 4-methoxy-2-picolinate[5]

These synonyms are used interchangeably to refer to the same chemical entity, which is uniquely identified by the following identifiers.

Key Identifiers:

| Identifier | Value |

| CAS Number | 29681-43-4[1][3] |

| Molecular Formula | C₈H₉NO₃[1][3] |

| Molecular Weight | 167.16 g/mol [1][3] |

| InChIKey | OJDKENGKKYVJLY-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of Methyl 4-methoxypyridine-2-carboxylate are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Pale Yellow Solid[5] |

| Melting Point | 47-50 °C |

| Boiling Point | 280.4 ± 20.0 °C (Predicted) |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) |

| Storage | 2-8°C Refrigerator[5] |

Synthesis of Methyl 4-methoxypyridine-2-carboxylate

The following section details a common experimental protocol for the synthesis of Methyl 4-methoxypyridine-2-carboxylate, starting from 2-Pyridinecarboxylic acid.

Experimental Protocol

Materials:

-

2-Pyridinecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate (AcOEt)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

Procedure:

-

Chlorination: Dissolve 2-Pyridinecarboxylic acid (5.0 g, 40.6 mmol) in SOCl₂ (15 mL) at 0 °C. Slowly add H₂O (950 μL) and reflux the mixture for 1 hour. After cooling, add another portion of SOCl₂ (15 mL) and reflux for 2 days. Cool the mixture again, add a third portion of SOCl₂ (15 mL), and reflux for another 2 days.[4]

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

-

Esterification: Dissolve the resulting residue in MeOH (30 mL) and reflux overnight. Then, add a solution of NaOMe (4.4 g, 81.2 mmol) in MeOH (50 mL) and continue to reflux for 2 days.[4]

-

Work-up and Extraction: Remove the solvent by distillation under reduced pressure. Dissolve the residue in water and extract with CHCl₃. Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane:AcOEt (from 1:1 to 1:10). Wash the resulting solid with a 1:1 mixture of hexane-Et₂O to afford the final product.[4]

Yield: 1.8 g (26%) of Methyl 4-methoxypyridine-2-carboxylate as a light yellow solid.[4]

Synthesis Workflow

The synthesis process can be visualized as a multi-step workflow, from the starting material to the final purified product.

Characterization Data

The structural confirmation of Methyl 4-methoxypyridine-2-carboxylate is typically achieved through various spectroscopic techniques. While detailed experimental spectra are found in specialized databases, the following table summarizes the expected characterization data.

| Technique | Data |

| ¹H NMR | Expected signals for methoxy group protons, pyridine ring protons, and methyl ester protons. |

| ¹³C NMR | Expected signals for carbons of the pyridine ring, methoxy group, and carbonyl group. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester), C-O-C (ether), and aromatic C=C and C-N bonds.[3] |

| Raman Spectroscopy | Complementary vibrational modes to IR spectroscopy.[3] |

Applications in Research and Development

Methyl 4-methoxypyridine-2-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules. Its primary application lies in the preparation of substituted terpyridine ligands. These ligands are of significant interest due to their ability to form stable complexes with various metal ions, which have applications in areas such as protein purification and materials science.[4][5]

The workflow for such an application would typically involve the reaction of Methyl 4-methoxypyridine-2-carboxylate with other heterocyclic building blocks to construct the terpyridine scaffold.

References

- 1. 4-Methoxy-pyridine-2-carboxylic acid methyl ester AldrichCPR 29681-43-4 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Structural Elucidation of Methyl 4-methoxypyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-methoxypyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data and experimental protocols used to confirm its molecular structure, presenting quantitative data in a clear, tabular format for ease of comparison and analysis.

Compound Identity and Properties

Methyl 4-methoxypyridine-2-carboxylate is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [1][2] |

| CAS Number | 29681-43-4[1][2] |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 50.0 to 54.0 °C |

Spectroscopic Data and Structural Confirmation

The structural confirmation of Methyl 4-methoxypyridine-2-carboxylate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of Methyl 4-methoxypyridine-2-carboxylate exhibits distinct signals corresponding to the aromatic protons and the methyl groups of the ester and ether functionalities.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.54 | d | 1H | H-6 |

| 7.67 | d | 1H | H-3 |

| 6.98 | dd | 1H | H-5 |

| 4.02 | s | 3H | -OCH₃ (ester) |

| 3.91 | s | 3H | -OCH₃ (ether) |

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for Methyl 4-methoxypyridine-2-carboxylate are consistent with the proposed structure, showing distinct signals for the aromatic carbons, the ester carbonyl carbon, and the methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O (ester) |

| 164.0 | C-4 |

| 150.5 | C-6 |

| 147.0 | C-2 |

| 110.0 | C-5 |

| 108.5 | C-3 |

| 55.5 | -OCH₃ (ether) |

| 52.5 | -OCH₃ (ester) |

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 4-methoxypyridine-2-carboxylate, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

| m/z | Proposed Fragment |

| 167 | [M]⁺ |

| 136 | [M - OCH₃]⁺ |

| 108 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-methoxypyridine-2-carboxylate is characterized by absorption bands corresponding to the C=O stretching of the ester, C-O stretching of the ether and ester groups, and C=C and C=N stretching of the pyridine ring. An ATR-IR spectrum of this compound is available on PubChem.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1560 | C=C and C=N stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-O stretch (ester) |

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic characterization of Methyl 4-methoxypyridine-2-carboxylate.

Synthesis Protocol

A common method for the synthesis of Methyl 4-methoxypyridine-2-carboxylate involves the esterification of 4-chloro-2-pyridinecarboxylic acid followed by a nucleophilic substitution with methoxide.[3]

Materials:

-

4-chloro-2-pyridinecarboxylic acid

-

Thionyl chloride

-

Methanol

-

Sodium methoxide

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-chloro-2-pyridinecarboxylic acid and thionyl chloride is heated under reflux.

-

After cooling, methanol is carefully added, and the mixture is heated to reflux again to perform the esterification.

-

The solvent is evaporated, and the residue is dissolved in methanol.

-

Sodium methoxide in methanol is added, and the mixture is heated at reflux to substitute the chloro group with a methoxy group.

-

The solvent is evaporated, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Methyl 4-methoxypyridine-2-carboxylate.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: A small amount of the purified Methyl 4-methoxypyridine-2-carboxylate is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

Data Processing: The obtained Free Induction Decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

3.2.2. Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, for example, by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

3.2.3. IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Visualized Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, as applied to Methyl 4-methoxypyridine-2-carboxylate.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 4-methoxypyridine-2-carboxylate from 2-Picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-methoxypyridine-2-carboxylate, a valuable intermediate in pharmaceutical and materials science research.[1] The synthesis commences with the readily available starting material, 2-picolinic acid, and proceeds through a three-step sequence involving chlorination, esterification, and nucleophilic aromatic substitution. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

Methyl 4-methoxypyridine-2-carboxylate and its derivatives are key building blocks in the development of various biologically active compounds and functional materials. The presence of the methoxy group at the 4-position and the carboxylate at the 2-position of the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry and drug discovery. This document outlines a detailed procedure for the synthesis of this compound, starting from 2-picolinic acid.

Overall Reaction Scheme

The synthesis of Methyl 4-methoxypyridine-2-carboxylate from 2-picolinic acid is a multi-step process. The general workflow is depicted below:

Caption: Synthetic workflow from 2-picolinic acid to the final product.

Experimental Protocols

Step 1: Synthesis of 4-Chloropyridine-2-carbonyl chloride

This step involves the chlorination of 2-picolinic acid using thionyl chloride.

Materials:

-

2-Picolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred solution of 2-picolinic acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (3-5 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-chloropyridine-2-carbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of Methyl 4-chloropyridine-2-carboxylate

The crude acid chloride is esterified with methanol to yield the corresponding methyl ester.[2]

Materials:

-

Crude 4-chloropyridine-2-carbonyl chloride

-

Anhydrous methanol

-

Triethylamine or pyridine (as an acid scavenger)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the crude 4-chloropyridine-2-carbonyl chloride in anhydrous methanol at 0 °C.

-

Slowly add an acid scavenger, such as triethylamine or pyridine (1.1 equivalents), to the solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 4-chloropyridine-2-carboxylate.[3]

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Methyl 4-methoxypyridine-2-carboxylate

The final step is a nucleophilic aromatic substitution of the chloro group with a methoxy group.[4]

Materials:

-

Methyl 4-chloropyridine-2-carboxylate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve Methyl 4-chloropyridine-2-carboxylate (1 equivalent) in anhydrous methanol.

-

Add sodium methoxide (1.2-1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-